3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Description
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6,11H,1-3,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLAAWZFYJIIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C(C1)C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine typically involves the bromination of tetrahydrobenzoannulene followed by amination. One common method involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.
Oxidation: Formation of 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-nitroso or 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-nitro.
Reduction: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine has been investigated for its potential as a pharmacological agent. Its structural similarity to other known bioactive compounds suggests possible interactions with various biological targets.
- Dopamine Receptor Affinity : Research indicates that derivatives of similar structures exhibit significant affinity for dopamine receptors. For example, studies on related compounds have shown that brominated derivatives can maintain or enhance receptor binding affinity compared to their chloro counterparts .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, facilitating the development of new chemical entities.
- Synthetic Routes : The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine can be achieved through multiple synthetic pathways involving bromination and cyclization reactions. These methods provide versatility in creating derivatives with tailored properties for specific applications .
Material Science
In material science, the compound's properties make it suitable for developing novel materials with specific electronic or optical characteristics.
- Polymer Chemistry : The incorporation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine into polymer matrices has been explored for enhancing material properties such as conductivity and thermal stability. This application is particularly relevant in the development of organic electronic devices .
Mechanism of Action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and amine functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Properties |
|---|---|---|---|---|---|
| 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine | Br (position 3), NH₂ (position 6) | C₁₁H₁₄BrN (inferred) | ~240.14 (estimated) | Not explicitly listed | Basic amine; bromine enables SN2 reactions; potential pharmacological activity |
| 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one | Br (position 3), O (position 6) | C₁₁H₁₁BrO | 332.53 | 906657-86-1 | Ketone group increases polarity; used in carbonyl chemistry |
| 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | Br (position 3), O (position 5) | C₁₁H₁₁BrO | 332.53 | 87779-78-0 | Ketone at position 5 alters ring conformation; lower solubility in polar solvents |
| 1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine | OCH₃ (position 1), NH₂ (position 6) | C₁₂H₁₇NO | 191.27 | 2138090-58-9 | Methoxy group enhances solubility; electron-donating effect stabilizes amine |
| 9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine | CH₃ (position 9), NH₂ (position 6) | C₁₂H₁₇N (inferred) | ~175.27 (estimated) | Not explicitly listed | Methyl group increases steric hindrance; diastereomer mixture affects reactivity |
| 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene | BrCH₂ (position 7) | C₁₂H₁₅Br | 239.15 | 2344681-53-2 | Bromomethyl group facilitates alkylation reactions; higher lipophilicity |
Biological Activity
3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies on its efficacy.
- IUPAC Name : 3-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine
- Molecular Formula : C₁₁H₁₄BrN
- Molecular Weight : 240.14 g/mol
- CAS Number : 2167921-61-9
Biological Activity Overview
The biological activity of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine has been investigated primarily in the context of cancer research and neuropharmacology. The compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. Its mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the inhibition of neuroinflammation and oxidative stress.
The mechanisms underlying the biological activities of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at specific phases.
- Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Data Table: Biological Activities and IC50 Values
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 15.4 | |
| Anticancer | HeLa (Cervical) | 12.2 | |
| Neuroprotection | SH-SY5Y (Neuroblastoma) | 20.0 |
Case Studies
-
Case Study on Anticancer Effects :
A study was conducted to evaluate the effects of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine on triple-negative breast cancer (TNBC) cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15.4 µM. The study concluded that the compound induces apoptosis via mitochondrial pathways and caspase activation . -
Neuroprotective Effects in Animal Models :
In a neuroinflammation model using lipopolysaccharide (LPS)-induced neuroinflammation in mice, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved cognitive function as assessed by behavioral tests .
Q & A
Q. What are the key synthetic routes for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine?
Methodological Answer: The synthesis typically involves bromination of a preformed benzo[7]annulene scaffold or cyclization of substituted precursors. For example:
- Bromination strategies : Direct bromination at the 3-position of a non-brominated benzo[7]annulen-6-amine precursor using reagents like NBS (N-bromosuccinimide) under controlled conditions.
- Annulation approaches : Building the bicyclic structure via Friedel-Crafts alkylation or transition-metal-catalyzed coupling, followed by amine functionalization.
Enamine Ltd’s Building Blocks Catalogue lists this compound as a chiral intermediate, suggesting enantioselective synthesis protocols may involve asymmetric hydrogenation or resolution techniques .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm the bicyclic structure, bromine substitution, and amine proton environment.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (240.14 g/mol, CHBrN) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve atomic positions and confirm stereochemistry. Robust data collection (e.g., synchrotron sources) minimizes errors in bromine-heavy structures .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHBrN | |
| Molecular weight | 240.14 g/mol | |
| CAS Number | Not explicitly listed* | - |
| Chiral centers | 1 (6-position amine) |
*Note: CAS numbers for related derivatives (e.g., 868612-83-3) are documented in kinase inhibitor studies .
Q. What are the primary research applications of this compound in current studies?
Methodological Answer:
- Kinase inhibition : The benzo[7]annulene scaffold is used in TGF-β type I receptor kinase inhibitors (e.g., IN-1130), where bromine enhances steric bulk and binding affinity .
- SAR studies : As a building block for probing substituent effects on receptor-ligand interactions. Derivatives are tested in cellular assays (e.g., proliferation, apoptosis) to map pharmacophores .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for brominated benzoannulene derivatives?
Methodological Answer:
- Multi-software validation : Compare SHELX-refined structures with outputs from PHENIX or OLEX2 to identify systematic errors.
- Residual analysis : Use R-factor metrics and electron density maps to assess positional disorder, especially around bromine atoms. SHELX’s robustness in handling heavy atoms makes it preferred for initial refinement .
- Twinned data correction : Apply SHELXL’s twin law functions if diffraction patterns suggest pseudo-symmetry, common in strained bicyclic systems .
Q. What strategies are employed to analyze the impact of bromine substitution on receptor binding affinity?
Methodological Answer:
- Competitive binding assays : Compare IC values of brominated vs. non-brominated analogs (e.g., 3-H vs. 3-Br derivatives) using radiolabeled ligands or fluorescence polarization.
- Docking simulations : Model bromine’s van der Waals interactions with hydrophobic kinase pockets (e.g., TGF-β receptor) using Schrödinger Suite or AutoDock.
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies entropy/enthalpy trade-offs from bromine’s steric effects .
Q. How do solvent effects influence the compound’s stability in catalytic reactions?
Methodological Answer:
- Solvent screening : Test polar aprotic (DMSO, DMF) vs. non-polar (toluene) solvents in coupling reactions. DMSO enhances solubility but may destabilize the amine group via oxidation; anhydrous conditions are critical .
- Accelerated stability studies : Monitor degradation (HPLC/MS) under varying pH, temperature, and light exposure. Amine-protecting groups (e.g., Boc) mitigate hydrolysis in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
